Anti-dodecachloropentacyclooctadecadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

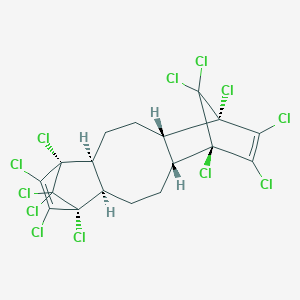

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6-,7+,8+,13-,14-,15+,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQQAJOWXNCOPY-VBCJEVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016864 | |

| Record name | anti-Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135821-74-8 | |

| Record name | Dodecachloropentacyclooctadecadiene, anti- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | anti-Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, ANTI- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1OSJ03H46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Classification Within Polyhalogenated Organic Compounds

Anti-dodecachloropentacyclooctadecadiene is a member of the broad class of polyhalogenated organic compounds (PHOCs), which are characterized by the presence of multiple halogen atoms attached to an organic molecular framework. Specifically, it is a highly chlorinated compound with the chemical formula C₁₈H₁₂Cl₁₂. ontosight.ai

The compound is a stereoisomer of Dechlorane Plus (DP), a commercial flame retardant mixture. pops.int The technical DP mixture primarily consists of two stereoisomers: syn-dodecachloropentacyclooctadecadiene (B173710) (syn-DP) and this compound (anti-DP). pops.intpops.int The "anti" designation in its name refers to the specific spatial arrangement of the chlorine atoms within its complex pentacyclic structure. ontosight.ai The IUPAC name for the technical mixture is 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro-1,4:7,10-dimethanodibenzo[a,e] au.dkannulene. pops.int

Commercial formulations of Dechlorane Plus typically contain a higher proportion of the anti-isomer, with ratios of syn-DP to anti-DP often around 25-35% to 65-75%. pops.intpops.int This isomeric composition is a key area of investigation in environmental studies, as the relative abundance of the isomers can shift in various environmental compartments and biological tissues. oaepublish.com

Table 1: Chemical Identity of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Common Synonyms |

| Dechlorane Plus (Technical Mixture) | 13560-89-9 | C₁₈H₁₂Cl₁₂ | DP, DDC-CO |

| This compound | 135821-74-8 | C₁₈H₁₂Cl₁₂ | anti-DP |

| syn-Dodecachloropentacyclooctadecadiene | 135821-03-3 | C₁₈H₁₂Cl₁₂ | syn-DP |

Historical Context of Research on Dodecachloropentacyclooctadecadiene Isomers

The commercial mixture Dechlorane Plus has been in use as an additive flame retardant since the 1960s. service.gov.uk It was developed as a replacement for Mirex, another chlorinated flame retardant that was banned due to its severe environmental toxicity and persistence. frontiersin.org For decades, the environmental fate and potential impacts of Dechlorane Plus and its isomers were not widely studied.

Intensive academic research on dodecachloropentacyclooctadecadiene isomers began to emerge in the mid-2000s when scientists first detected Dechlorane Plus in the North American Great Lakes. researchgate.net This discovery spurred a wave of investigations into its presence in various environmental matrices, including air, water, soil, sediment, and biota, on a global scale. researchgate.net Subsequent research confirmed its ubiquitous distribution, with detections in remote regions such as the Arctic, indicating its potential for long-range environmental transport. au.dkresearchgate.net

Early research focused on quantifying the levels of syn-DP and anti-DP in the environment and observing the changes in their isomeric ratios. These studies have shown that while the commercial mixture has a specific anti-DP fraction, this ratio can be altered in the environment, suggesting that the isomers may have different fates and transport pathways. oaepublish.com

Academic Significance and Research Imperatives for Highly Chlorinated Pentacyclic Systems

Established Synthetic Pathways for Dodecachloropentacyclooctadecadiene and Related Polyhalogenated Pentacyclic Structures

The construction of the intricate pentacyclic framework of dodecachloropentacyclooctadecadiene relies on a key cycloaddition reaction, with variations in precursors and catalytic systems influencing the efficiency and isomeric outcomes.

The synthesis of highly chlorinated alicyclic compounds often involves the electrophilic chlorination of unsaturated precursors. While direct electrophilic chlorination of a simple aliphatic or alicyclic precursor to yield the complete dodecachloro- structure in one step is not the primary route for this specific molecule, the principles of electrophilic chlorination are fundamental to preparing the key starting material, hexachlorocyclopentadiene (B6142220).

The chlorination of cyclopentadiene (B3395910) is a multi-step process that can be driven to high degrees of chlorination. google.com The reaction of chlorine with cyclopentadiene can lead to a mixture of chlorinated compounds. google.com The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is a common strategy to enhance the electrophilicity of chlorine, facilitating the substitution of hydrogen atoms with chlorine on an aromatic ring. masterorganicchemistry.commasterorganicchemistry.com These catalysts polarize the Cl-Cl bond, creating a more potent electrophile that can be attacked by a nucleophilic substrate. masterorganicchemistry.com While typically applied to aromatic systems, these principles can be adapted for the exhaustive chlorination of aliphatic and alicyclic molecules. The preparation of polychloro-alicyclic compounds can be a challenging process, often yielding a variety of halogenated products. google.com

A general representation of Lewis acid-catalyzed chlorination is shown below:

Cl₂ + FeCl₃ ⇌ [Cl⁺][FeCl₄⁻]This activated chlorine species can then react with a suitable organic precursor.

The cornerstone of dodecachloropentacyclooctadecadiene synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. acs.orgpops.int In this case, two equivalents of hexachlorocyclopentadiene (the diene) react with one equivalent of 1,5-cyclooctadiene (B75094) (the dienophile) to produce the pentacyclic structure of Dechlorane Plus. researchgate.netnih.gov

The reaction proceeds as a concerted pericyclic reaction, forming two new carbon-carbon single bonds and a new six-membered ring in a single step. acs.org The stereochemistry of the product is determined by the orientation of the reactants in the transition state. The commercial production of Dechlorane Plus typically results in a mixture of the syn and anti isomers, with the anti-isomer being the major component, often in a ratio of approximately 3:1. frontiersin.orgresearchgate.net

The general Diels-Alder reaction for the formation of dodecachloropentacyclooctadecadiene is depicted as:

2 C₅Cl₆ + C₈H₁₂ → C₁₈H₁₂Cl₁₂This reaction is an example of an inverse-electron-demand Diels-Alder reaction, where the electron-poor diene (hexachlorocyclopentadiene) reacts with a relatively electron-rich dienophile (cyclooctadiene). acs.org The numerous electron-withdrawing chlorine atoms on the diene lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. acs.org

Research into novel catalytic systems for Diels-Alder reactions aims to improve reaction rates, yields, and stereoselectivity. Lewis acids are well-known catalysts for Diels-Alder reactions, as they can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. nih.govgoogle.comrsc.org For the synthesis of dodecachloropentacyclooctadecadiene, the use of Lewis acid catalysts could potentially alter the syn/anti isomer ratio or enable the reaction to proceed under milder conditions.

Computational studies have shown that Lewis acids like AlCl₃ can significantly lower the activation energy of Diels-Alder reactions. google.com The catalytic effect is attributed to a reduction in the Pauli repulsion between the reactants and an enhancement of the orbital interactions. nih.gov While specific novel catalytic systems for the synthesis of dodecachloropentacyclooctadecadiene are not extensively reported in publicly available literature, the principles of Lewis acid catalysis are directly applicable. For instance, chiral Lewis acids have been employed to induce enantioselectivity in cycloaddition reactions, suggesting that tailored catalysts could potentially favor the formation of one stereoisomer over the other. nih.govrsc.org

Reaction Kinetics and Thermodynamics of Formation Pathways

The formation of this compound is governed by the principles of kinetic and thermodynamic control. The Diels-Alder reaction is reversible at high temperatures, which can influence the final product distribution. nih.govmasterorganicchemistry.com

At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest (the kinetic product) will predominate. nih.govmasterorganicchemistry.com This is typically the endo product in many Diels-Alder reactions due to favorable secondary orbital interactions in the transition state. nih.gov At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. Under these conditions of thermodynamic control, the most stable product (the thermodynamic product), which is often the less sterically hindered exo product, will be favored. nih.govmasterorganicchemistry.com

Table 1: General Kinetic and Thermodynamic Considerations for Diels-Alder Reactions

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Lower | Higher |

| Reversibility | Irreversible or slow reverse reaction | Reversible |

| Dominant Product | Formed fastest (lower activation energy) | Most stable (lower Gibbs free energy) |

| Product Ratio | Reflects relative rates of formation | Reflects relative product stabilities |

Derivatization Strategies for this compound Analogues

The chemical modification of the this compound scaffold can lead to the formation of various analogues with potentially different properties. A key derivatization strategy that has been explored is reductive dechlorination.

Studies have reported the synthesis of dechlorinated analogues of Dechlorane Plus. nih.gov These reactions typically involve the removal of one or more chlorine atoms, leading to compounds with fewer chlorines. Such transformations can provide valuable analytical standards for environmental monitoring and help in understanding the degradation pathways of the parent compound.

Other potential derivatization strategies, while not explicitly reported for this compound, can be inferred from the chemistry of other chlorinated hydrocarbons. These could include:

Nucleophilic Substitution: Although the chlorine atoms in this molecule are generally unreactive towards nucleophilic attack due to steric hindrance and the electron-rich nature of the perchloro-alkene moieties, under harsh conditions or with specific catalysts, substitution reactions might be possible.

Functionalization of the Alkene Double Bonds: The double bonds within the bicyclo[2.2.1]heptene system could potentially undergo addition reactions, although the steric bulk and electronic effects of the chlorine atoms would significantly influence their reactivity.

C-H Bond Functionalization: The saturated part of the cyclooctane (B165968) ring contains C-H bonds that could be targets for radical-based functionalization reactions. nih.govnih.govacs.org

These derivatization strategies open avenues for creating a library of related compounds for further scientific investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dodecachloropentacyclooctadecadiene |

| Dechlorane Plus |

| Hexachlorocyclopentadiene |

| 1,5-Cyclooctadiene |

| Aluminum chloride |

| Iron(III) chloride |

Spectroscopic Characterization Techniques for Highly Chlorinated Pentacyclic Dienes

The elucidation of the intricate molecular architecture of this compound relies on a suite of powerful spectroscopic techniques. Each method provides unique insights into the connectivity, elemental composition, and bonding characteristics of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the carbon framework and deduce the connectivity between carbon and hydrogen atoms, as well as to infer the positions of the chlorine substituents.

Proton (¹H) NMR spectroscopy of this compound reveals a complex set of signals corresponding to the non-equivalent protons in the molecule. The chemical shifts and coupling constants of these protons are influenced by the rigid pentacyclic structure and the anisotropic effects of the numerous chlorine atoms.

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the number of attached chlorine atoms. Carbons bonded to chlorine atoms are typically observed at lower field (higher ppm values) due to the deshielding effect of the electronegative chlorine.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity within the molecule. COSY experiments identify protons that are coupled to each other, allowing for the tracing of proton networks. HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the proton and carbon skeletons.

The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, illustrating the expected chemical shift ranges and multiplicities.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| CH | 3.5 - 4.5 | 50 - 60 | Multiplet |

| CH₂ | 2.0 - 3.0 | 30 - 40 | Multiplet |

| C-Cl | - | 70 - 90 | Singlet |

| C=C | - | 130 - 140 | Singlet |

This table is illustrative and based on general principles of NMR spectroscopy for chlorinated compounds.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of this compound and for differentiating it from its isomers. nih.gov HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

For a molecule with the formula C₁₈H₁₂Cl₁₂, the theoretical exact mass can be calculated with high precision. HRMS instruments can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), confirming the elemental composition. This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information and help in the differentiation of isomers like the syn- and anti- forms of dodecachloropentacyclooctadecadiene. While the isomers have the same molecular weight, their different spatial arrangements can lead to subtle differences in their fragmentation pathways upon ionization. Gas chromatography coupled with HRMS (GC-HRMS) is a common technique used for the separation and identification of these isomers in complex mixtures. fera.co.ukcngb.org

| Parameter | Value |

| Molecular Formula | C₁₈H₁₂Cl₁₂ |

| Theoretical Exact Mass | 647.7201 g/mol |

| Common Fragmentation Ions | [M-Cl]⁺, [M-2Cl]⁺, ions from retro-Diels-Alder reactions |

This table presents theoretical data for illustrative purposes.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 2040 |

| Z | 4 |

This table contains hypothetical crystallographic data for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within the this compound molecule. The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds present (e.g., C-H, C-C, C=C, C-Cl) and their local environment.

The IR and Raman spectra of this compound are expected to be complex due to the large number of atoms and low symmetry of the molecule. However, characteristic absorption bands can be assigned to specific vibrational modes. For instance, C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum (below 1000 cm⁻¹). The C=C stretching vibrations of the dichlorocyclopentene rings would be expected in the 1600-1650 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch | 2900 - 3100 |

| C=C stretch | 1600 - 1650 |

| C-C stretch | 1000 - 1200 |

| C-Cl stretch | 600 - 800 |

This table provides expected ranges for the vibrational modes.

Stereochemical Aspects of Dodecachloropentacyclooctadecadiene

The stereochemistry of dodecachloropentacyclooctadecadiene is a critical aspect of its identity and is defined by the spatial arrangement of its atoms. The molecule exists as two primary diastereomers: syn and anti.

The "anti" configuration of dodecachloropentacyclooctadecadiene refers to the stereochemical relationship of the two dichlorocyclopentene rings relative to the central cyclooctane ring. In the anti-isomer, the two dichlorocyclopentene moieties are on opposite sides of the plane of the cyclooctane ring. In contrast, in the syn-isomer, they are on the same side. oaepublish.com

The elucidation of this "anti" configuration is primarily achieved through a combination of advanced NMR techniques and X-ray crystallography.

NMR Spectroscopy in Stereochemical Elucidation:

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the relative stereochemistry of molecules. libretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity to each other. In the case of this compound, the absence of NOE correlations between protons on the two separate dichlorocyclopentene rings would be indicative of the "anti" configuration, as these protons would be too far apart in space. Conversely, in the syn-isomer, such correlations would be expected.

Diastereomeric Relationship:

The syn- and anti-isomers of dodecachloropentacyclooctadecadiene are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points, boiling points, and solubilities, and can be separated by techniques like gas chromatography. nih.gov The commercial product, known as Dechlorane Plus, is typically a mixture of the syn- and anti-isomers, with the anti-isomer being the major component. nih.gov

The distinct spatial arrangement of the chlorine atoms in the syn- and anti-isomers leads to different dipole moments and molecular shapes, which in turn affects their interactions with other molecules and their behavior in analytical systems and the environment. oaepublish.com

Chirality and Stereogenic Centers in Polycyclic Chlorinated Compounds

The molecular structure of this compound (anti-Dechlorane Plus) is characterized by a complex three-dimensional arrangement of atoms, which gives rise to the phenomenon of chirality. A molecule is chiral if it is non-superimposable on its mirror image. khanacademy.org The primary source of chirality in many organic molecules, including polycyclic chlorinated compounds, is the presence of stereogenic centers. A stereogenic center is typically a carbon atom bonded to four different substituent groups. khanacademy.orgvaia.com

The existence of multiple stereogenic centers means that a significant number of stereoisomers are theoretically possible. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.orglibretexts.org These stereoisomers can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). libretexts.org In the case of dodecachloropentacyclooctadecadiene, the commercially available product, known as Dechlorane Plus, is a mixture of two diastereomers: syn-dodecachloropentacyclooctadecadiene (B173710) (syn-DP) and this compound (anti-DP). oaepublish.comservice.gov.uk The "anti-" designation refers to the orientation of specific chlorine atoms relative to the cage-like structure of the molecule.

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it can influence the physical, chemical, and biological properties of the compound. Different stereoisomers can exhibit varying behaviors in the environment and in biological systems.

Resolution and Separation Techniques for Stereoisomers (e.g., anti- vs. syn-Dechlorane Plus)

The separation of stereoisomers is a critical step in their individual characterization and analysis. Due to their identical physical properties in an achiral environment, separating enantiomers is particularly challenging. However, diastereomers like syn- and anti-Dechlorane Plus have different physical properties, which allows for their separation using various chromatographic techniques. researchgate.netnih.gov

Gas chromatography (GC) is a widely used and effective method for the separation of syn- and anti-Dechlorane Plus. nih.gov This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The different spatial arrangements of the chlorine atoms in the syn and anti isomers lead to slight differences in their physical properties, such as boiling point and affinity for the stationary phase, enabling their separation and individual quantification.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of stereoisomers. nih.gov Chiral HPLC, which utilizes a chiral stationary phase (CSP), is particularly effective for resolving enantiomers. sigmaaldrich.comchromatographyonline.com While syn- and anti-DP are diastereomers, HPLC can also be employed for their separation. The choice of the stationary phase and the mobile phase is critical for achieving optimal resolution. chromatographyonline.com

Other advanced separation techniques that can be applied to chiral separations include capillary electrophoresis (CE) and supercritical fluid chromatography (SFC). nih.govwvu.edu These methods offer high efficiency and resolution for complex mixtures of stereoisomers. The selection of the appropriate technique depends on the specific properties of the isomers and the analytical requirements of the study.

| Technique | Principle of Separation | Application to Dechlorane Plus Isomers |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and differential interactions with a stationary phase. | Effective for separating syn- and anti-DP due to differences in their physical properties. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile phase and a stationary phase. Chiral stationary phases can be used for enantiomer resolution. | Can be used to separate syn- and anti-DP. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. Chiral selectors can be added to the buffer for enantioseparation. | A high-resolution technique applicable to chiral separations. nih.govdiva-portal.org |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering properties of both gases and liquids for efficient separation. | An alternative chromatographic method for the separation of stereoisomers. |

Conformational Analysis and Molecular Dynamics of the Pentacyclic Framework

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.govrsc.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and dynamic properties of a molecule over time. mdpi.comresearchgate.net

For a molecule with a rigid pentacyclic structure like this compound, MD simulations can reveal:

Preferred Conformations: Identifying the low-energy conformations that the molecule is most likely to adopt.

Conformational Transitions: Mapping the pathways and energy barriers for transitions between different conformations.

Structural Rigidity and Flexibility: Determining which parts of the molecule are rigid and which are more flexible. This can be crucial for understanding how the molecule might interact with biological receptors or environmental matrices.

Solvent Effects: Simulating the behavior of the molecule in different environments, such as water or organic solvents, to understand how the solvent influences its conformation and dynamics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure of Anti-dodecachloropentacyclooctadecadiene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations can predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying complex molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT is used to investigate the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting chemical reactivity. iacademic.infoscience.gov

For compounds like this compound, DFT calculations can elucidate key structural and reactivity parameters. Studies on related persistent organic pollutants demonstrate the use of DFT for calculating molecular electrostatic potentials (MEPs), dipole moments, and various electronic and reactivity descriptors. researchgate.net The MEP, for instance, helps identify sites susceptible to electrophilic or nucleophilic attack, which is vital for understanding potential degradation pathways. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the energy gap, a critical indicator of a molecule's kinetic stability and reactivity. iacademic.info DFT has been applied to elucidate the degradation mechanisms of Dechlorane Plus in mechanochemical reactions and to understand interactions with other molecules. caltech.edu

Table 1: Representative Electronic Properties of this compound Calculable via DFT (Note: The following values are illustrative of typical DFT outputs and are based on the types of calculations performed for similar complex halogenated molecules. researchgate.net)

| Parameter | Description | Significance |

|---|---|---|

| Total Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive charge at various points on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions and chemical reactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, particularly those involving weak intermolecular interactions or complex electron correlation effects, which are significant in polyhalogenated compounds. researchgate.netacs.org

In the study of polyhalogenated compounds, ab initio methods are valuable for:

Benchmarking: Providing highly accurate energy calculations that can be used to validate the results of more computationally efficient methods like DFT.

Reaction Energetics: Calculating precise transition state energies and reaction barriers for potential degradation or transformation pathways. researchgate.net

Non-covalent Interactions: Accurately describing phenomena like halogen bonding—an interaction where a covalently bonded halogen atom acts as an electron acceptor—which can influence the compound's environmental partitioning and receptor binding. acs.orgscience.gov

While computationally intensive, ab initio calculations on fragments or simplified analogues of this compound can provide critical insights into its fundamental chemical behavior. science.gov

Computational methods are instrumental in predicting and interpreting spectroscopic data, which is essential for identifying and quantifying unknown compounds in environmental samples. researchgate.net By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.

For this compound, a key application is the prediction of its mass spectrum. Electron ionization mass spectrometry (EI-MS) is a common analytical technique, and computational tools can predict the fragmentation patterns of a molecule under EI conditions. Models like CFM-EI (Competitive Fragmentation Modeling-Electron Ionization) and QCEIMS (Quantum Chemistry-based Electron Ionization Mass Spectrometry) have been tested for their ability to predict the mass spectra of persistent and bioaccumulative compounds, including Dechlorane Plus. scholaris.ca This predictive capability is invaluable for identifying novel or unexpected transformation products in environmental matrices when authentic reference standards are unavailable. iacademic.infoscholaris.ca DFT calculations can also be used to predict vibrational frequencies, aiding in the interpretation of infrared (IR) spectra. science.gov

Table 2: Example of Predicted Mass Spectral Fragments for Dodecachloropentacyclooctadecadiene (C₁₈H₁₂Cl₁₂) (Based on common fragmentation patterns and computational prediction models. scholaris.ca)

| m/z (mass-to-charge ratio) | Potential Fragment Identity | Significance |

|---|---|---|

| 652, 654 | [M]⁺ (Molecular Ion Cluster) | Confirms the molecular weight and the presence of multiple chlorine atoms due to the isotopic pattern. |

| 617 | [M-Cl]⁺ | Loss of a single chlorine atom. |

| 326 | [C₉H₆Cl₆]⁺ | Result of a retro-Diels-Alder reaction, splitting the molecule in half. A characteristic fragment for Dechlorane Plus. |

| 270 | [C₅Cl₆]⁺ (Hexachlorocyclopentadiene ion) | Represents one of the original reactants used in the synthesis of the compound. |

Molecular Dynamics Simulations and Conformational Landscape Exploration of Dodecachloropentacyclooctadecadiene Isomers

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to model the physical movements and conformational changes of atoms and molecules over time. researchgate.neteventscloud.com For a large and sterically hindered molecule like this compound and its syn-isomer, MD simulations are essential for exploring the conformational landscape—the collection of all possible three-dimensional shapes a molecule can adopt and the energy associated with each.

The commercial Dechlorane Plus mixture consists of two primary stereoisomers, syn-DP and anti-DP, typically in a ratio of about 1:3. service.gov.ukenv.go.jp These isomers have the same chemical formula and connectivity but differ in their spatial arrangement. This structural difference, though subtle, can lead to distinct physical properties and environmental behaviors. Conformational analysis helps to understand these differences. researchgate.netacs.org MD simulations can reveal:

Preferred Conformations: Identifying the lowest-energy (most stable) shapes of the syn and anti isomers.

Flexibility and Rigidity: Quantifying how much the molecular structure fluctuates around its equilibrium state. The rigid cage-like structure of DP isomers limits their flexibility.

Interaction with Environment: Simulating how the molecule's shape influences its interactions with surfaces, such as soil organic matter or atmospheric particulates. acs.org

Differences in the conformational stability and shape of the syn and anti isomers can affect their environmental partitioning, bioavailability, and degradation rates. science.govresearchgate.net

Table 3: Comparison of Conformational Features of syn- and this compound Isomers (This table outlines key parameters investigated in conformational analysis studies.)

| Property | anti-Isomer | syn-Isomer | Significance of Difference |

|---|---|---|---|

| Symmetry | Higher symmetry (C₂ᵥ point group) | Lower symmetry (Cₛ point group) | Affects crystal packing, polarity, and spectroscopic properties. |

| Dipole Moment | Typically lower due to symmetry. | Typically higher due to less cancellation of bond dipoles. | Influences solubility in polar media and strength of electrostatic interactions. |

| Molecular Shape | More compact, globular shape. | More extended or "open" shape. | Can affect how the molecule binds to enzymes or partitions into environmental compartments like lipids. |

| Relative Energy | Calculations often show very small energy differences between the isomers, with the relative stability potentially influenced by the surrounding medium (e.g., gas phase vs. solvent). science.gov | Determines the thermodynamic equilibrium ratio of the isomers. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. canada.caresearchgate.net For environmental science, these models are crucial for predicting the fate and effects of chemicals like this compound, often before extensive and costly experimental testing is conducted. env.go.jp

Predicting the persistence of a chemical in the environment is a primary goal of environmental modeling. Persistence is often quantified by a chemical's half-life in various environmental compartments such as water, soil, and air. QSAR models for environmental fate use calculated molecular descriptors (numerical representations of a molecule's structure) to predict properties like biodegradation rates, atmospheric oxidation rates, and bioaccumulation potential. au.dk

Table 4: Examples of QSAR-Predicted Environmental Fate Properties for Dechlorane Plus (Based on data from regulatory assessments and environmental modeling studies. service.gov.ukcanada.ca)

| Environmental Compartment | Predicted Process | Model/Method | Predicted Outcome/Half-life |

|---|---|---|---|

| Water | Aerobic Biodegradation | BIOWIN 2010 | "Biodegrades slowly"; > several months canada.ca |

| Air | Atmospheric Oxidation (Gas Phase) | AOPWIN 2010 | ~14 - 468 hours (Varies by model and assumptions) service.gov.uk |

| Soil | Biodegradation | General QSAR assessment | Expected to be highly persistent canada.ca |

| Sediment | Biodegradation | General QSAR assessment | Expected to be highly persistent canada.ca |

| Biota | Bioaccumulation | QSAR for BCF | High potential for bioaccumulation researchgate.net |

Structure-Reactivity Relationships in Environmental Transformations

Computational models have been employed to understand the differing environmental fates of the syn- and anti-isomers of dodecachloropentacyclooctadecadiene. The distinct three-dimensional arrangements of these isomers influence their physicochemical properties and, consequently, their reactivity and degradation pathways.

Molecular characterization using computational methods like Gaussian 03 has revealed differences in the molecular descriptors of the syn- and anti-isomers. nih.gov Studies have shown that the syn-isomer possesses a higher dipole moment and a slightly larger Van der Waals volume, while the anti-isomer has a larger maximal diameter. nih.gov These subtle structural differences can influence how each isomer interacts with environmental matrices such as soil, sediment, and atmospheric particles.

For instance, adsorption experiments simulated with activated charcoal indicated that the syn-isomer is preferentially adsorbed, suggesting it may be more hydrophobic than the anti-isomer. nih.gov This preferential adsorption can affect the isomers' bioavailability and susceptibility to degradation. In soil and sediment, a stereoselective depletion of the syn-isomer has been observed, which could point to different rates of degradation or transformation for the two isomers. acs.org The enrichment of the anti-isomer in certain environmental compartments suggests it may be more resistant to degradation or has different transport characteristics. nih.gov

The environmental transformation of dodecachloropentacyclooctadecadiene is generally slow. However, its structure, similar to other chlorinated cyclodiene pesticides, suggests that reductive dechlorination could be a potential transformation pathway under specific environmental conditions. Computational studies help to predict the most likely sites for such reactions on the molecule.

Table 1: Computed Molecular Descriptors for syn- and this compound Isomers

| Molecular Descriptor | syn-Isomer | anti-Isomer | Significance in Environmental Transformation |

| Dipole Moment | Higher | Lower | Influences polarity and interaction with polar surfaces, potentially affecting partitioning and reactivity. |

| Van der Waals Volume | Slightly Larger | Slightly Smaller | Relates to the molecule's size and can impact its fit into biological macromolecules and its partitioning behavior. |

| Maximal Diameter | Smaller | Larger | Affects the molecule's overall shape and how it interacts with surfaces and biological membranes. |

Data sourced from a study utilizing Gaussian 03 for molecular characterization. nih.gov

Modeling of Persistence and Bioaccumulation Potential (excluding biological effects)

The high persistence and bioaccumulation potential of this compound are significant environmental concerns. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for estimating these properties based on the compound's molecular structure.

The persistence of dodecachloropentacyclooctadecadiene is underscored by monitoring data showing its presence in remote locations like the Arctic and Antarctic, which is indicative of long-range environmental transport. acs.orgresearchgate.netnih.govpops.int Modeling studies corroborate these findings, suggesting that its transport and persistence properties are comparable to other known persistent organic pollutants. pops.int A laboratory study confirmed its high persistence, reporting a half-life in soil of over 180 days. pops.int

The bioaccumulation potential is largely governed by the compound's high lipophilicity, as indicated by its high octanol-water partition coefficient (log Kow). pops.intnih.gov The technical mixture of Dechlorane Plus, which contains both syn- and anti-isomers, is highly lipophilic and readily sorbs to sediment. mcmaster.ca

Kinetic studies in juvenile rainbow trout have provided isomer-specific data on bioaccumulation. These studies revealed that neither isomer reached a steady state after 49 days of exposure, indicating slow depuration. The calculated biological half-lives were 53 days for the syn-isomer and 30 days for the anti-isomer in the whole body (minus the liver). mcmaster.ca This suggests that the syn-isomer has a longer residence time in the organism.

Biomagnification factors (BMFs), which indicate the potential for a chemical to increase in concentration at higher trophic levels, have also been determined. Laboratory-based BMFs for juvenile rainbow trout were 5.2 for the syn-isomer and 1.9 for the anti-isomer. mcmaster.ca In wild aquatic organisms, trophic level-adjusted BMFs varied, with values up to 12 for the syn-isomer and 11 for the anti-isomer in Lake Ontario predator-prey relationships. mcmaster.ca A bioconcentration factor (BCF) greater than 5000 has been reported for the isomers in a fish study, and trophic magnification factors above 1 have been observed in various food chains, including in the Antarctic. pops.int

The differing bioaccumulation behaviors of the syn- and anti-isomers are a key area of research. In many fish species, a stereoselective enrichment of the syn-isomer is observed. researchgate.net Conversely, in some higher trophic level organisms like walleye and goldeye, the anti-isomer has been found to be more abundant. mcmaster.ca This isomer-specific behavior highlights the importance of considering the stereochemistry of dodecachloropentacyclooctadecadiene when modeling its bioaccumulation potential.

Table 2: Key Parameters for Modeling Persistence and Bioaccumulation of Dodecachloropentacyclooctadecadiene Isomers

| Parameter | Value/Observation | Significance |

| Persistence | ||

| Half-life in Soil | > 180 days | Indicates high persistence in terrestrial environments. pops.int |

| Long-Range Transport | Detected in Arctic and Antarctic regions | Confirms potential for global distribution. acs.orgresearchgate.netnih.govpops.int |

| Bioaccumulation | ||

| Log Kow (Octanol-Water Partition Coefficient) | 9.3 | High lipophilicity suggests a strong tendency to accumulate in fatty tissues. pops.int |

| Log Koa (Octanol-Air Partition Coefficient) | 12.26 | Indicates a high potential for accumulation in terrestrial and avian food chains. pops.int |

| Water Solubility | <1.67 ng/L to 249 µg/L | Very low solubility in water contributes to its partitioning into organic matter and biota. pops.int |

| Bioconcentration Factor (BCF) in fish | > 5000 L/kg | Exceeds the threshold for being considered very bioaccumulative. pops.int |

| Biological Half-life (Rainbow Trout) | syn-isomer: 53 days; anti-isomer: 30 days | Demonstrates slow elimination from the body, with the syn-isomer being cleared more slowly. mcmaster.ca |

| Biomagnification Factor (BMF) (Rainbow Trout) | syn-isomer: 5.2; anti-isomer: 1.9 | Indicates that both isomers biomagnify, with the syn-isomer showing a greater potential. mcmaster.ca |

| Trophic Magnification Factor (TMF) | > 1 in various food chains | Confirms that the compound becomes more concentrated at higher trophic levels. pops.int |

Environmental Chemistry and Transformation Pathways

Environmental Occurrence and Distribution Mechanisms (Contextual Overview)

Anti-DP has been detected in a wide range of environmental matrices across the globe, including in remote locations such as the Arctic and Antarctic. frontiersin.orgpops.int Its presence in these pristine environments underscores its capacity for long-range environmental transport. pops.int Higher concentrations are typically found in industrialized and urban areas, particularly near production facilities and electronic waste (e-waste) recycling sites. researchgate.netnih.gov

The detection of anti-DP in the atmosphere of remote regions provides strong evidence of its long-range atmospheric transport. pops.intnih.gov It is believed that anti-DP is transported through the atmosphere primarily bound to particulate matter. researchgate.net The compound's persistence allows it to travel long distances from its sources. researchgate.net Deposition occurs through both wet and dry processes, leading to the contamination of soil, water, and vegetation in areas far from its points of origin.

Due to its high lipophilicity and low water solubility, anti-dodecachloropentacyclooctadecadiene preferentially partitions from water to more organic environmental compartments. researchgate.netresearchgate.net This results in its accumulation in soil, sediments, and biota. researchgate.netnih.gov The persistence of anti-DP in soil and sediment is a significant concern, with estimated half-lives of several years. nih.govpops.int This partitioning behavior contributes to its bioavailability and subsequent entry into food webs.

Mechanistic Studies of Environmental Degradation of this compound

The degradation of anti-DP in the environment is a slow process, contributing to its persistence. pops.int Photodegradation has been identified as a primary mechanism for its environmental removal. nih.gov

Studies have shown that anti-DP can undergo photodegradation, primarily through a mechanism of reductive dechlorination. researchgate.netnih.gov This process involves the removal of chlorine atoms from the molecule, leading to the formation of less chlorinated transformation products. nih.gov Research has identified mono- and di-dechlorinated products of anti-DP following UV irradiation. While both syn- and anti-isomers of Dechlorane Plus undergo photodegradation, some studies suggest that the anti-isomer may be more susceptible to degradation in the environment. frontiersin.org However, other laboratory studies have found negligible differences in the photodegradation rates of the two isomers. nih.gov

Direct photolysis occurs when anti-DP directly absorbs light energy, leading to its degradation. nih.gov Laboratory experiments have demonstrated that this process can be rapid under certain conditions. researchgate.netnih.gov For instance, when irradiated with a xenon lamp (200-750 nm) in an n-nonane solution, anti-DP degrades quickly. nih.gov

Indirect photolysis involves the degradation of anti-DP by reaction with photochemically produced reactive species in the environment, such as hydroxyl radicals. While this is a common degradation pathway for many organic pollutants, specific studies on the indirect photolysis of this compound are limited.

The light spectrum plays a crucial role in the photodegradation of anti-DP. nih.gov Studies have shown that degradation is significantly faster under UV-C light (200-280 nm) compared to environmentally relevant wavelengths (280-750 nm). nih.gov The quantum yields in the UV-C range are two to three orders of magnitude higher than in the UV-B range (280-320 nm), with no detectable degradation in the UV-A and visible light range (320-750 nm). nih.gov

The environmental medium also influences the rate of photodegradation. Most experimental work has been conducted in organic solvents like n-nonane. researchgate.netnih.gov It is suggested that photodegradation may be less significant for anti-DP that is bound to atmospheric particles due to a light-shielding effect. researchgate.net

Data Table 1: Summary of Photodegradation Studies of Dechlorane Plus (DP)

| Parameter | Findings | Reference |

| Degradation Mechanism | Reductive dechlorination, leading to lower chlorinated DPs. | researchgate.netnih.gov |

| Isomer Specificity | Some studies suggest anti-DP is more prone to degradation, while others find negligible differences between syn- and anti-DP photodegradation rates. | frontiersin.orgresearchgate.netnih.gov |

| Kinetics | Follows pseudo-first-order kinetics. | researchgate.netnih.gov |

| Half-life (in n-nonane) | Less than 4 minutes under 200-750 nm irradiation. | researchgate.net |

Data Table 2: Influence of Wavelength on Dechlorane Plus Photodegradation

| Wavelength Range | Degradation Rate | Quantum Yield | Reference |

| 200-750 nm | Rapid | Not specified | nih.gov |

| 280-750 nm | Much slower | Not specified | nih.gov |

| 200-280 nm (UV-C) | High | 2-3 orders of magnitude higher than UV-B | nih.gov |

| 280-320 nm (UV-B) | Low | Detectable | nih.gov |

| 320-750 nm (UV-A/Visible) | Negligible | Not detected | nih.gov |

Photolytic Degradation Processes and Photoreduction Mechanisms

Stereoselective Photodegradation of Dodecachloropentacyclooctadecadiene Isomers

The photodegradation of dodecachloropentacyclooctadecadiene isomers, particularly the syn and anti forms of Dechlorane Plus, is a key abiotic transformation pathway in the environment. Research has shown that these isomers can undergo reductive dechlorination, leading to the formation of less chlorinated daughter products. However, findings on the stereoselectivity of this process have been varied.

In one study, when exposed to UV light (λ ≥ 365 nm) in an isooctane (B107328) solution, the anti-isomer of Dechlorane Plus appeared to degrade more readily than the syn-isomer. acs.org This suggests a degree of stereoselectivity in the photodegradation process under these specific laboratory conditions. The degradation products observed in this and other studies are typically monohydrodechlorinated and dihydrodechlorinated species, indicating a stepwise loss of chlorine atoms. acs.org

Conversely, another investigation into the photodegradation of Dechlorane Plus in n-nonane under xenon lamp irradiation found a negligible difference in the degradation rates of the syn- and anti-isomers. nih.gov This study also confirmed that the primary degradation mechanism is reductive dechlorination, with no evidence of photoisomerization or the formation of solvent adducts. nih.gov The quantum yields were significantly higher in the UV-C range (200–280 nm) compared to the UV-B range (280–320 nm), with no detectable degradation in the UV-A/visible range (320–750 nm). nih.gov

These differing observations highlight the complexity of predicting the precise photochemical fate of this compound, as the stereoselectivity of its degradation may be influenced by the specific environmental medium and the spectral characteristics of the incident light.

Interactive Data Table: Photodegradation of Dodecachloropentacyclooctadecadiene Isomers

| Study Conditions | Isomer | Observation | Primary Mechanism | Reference |

| UV light (λ ≥ 365 nm) in isooctane | anti-DP | Degraded more readily than syn-DP | Reductive Dechlorination | acs.org |

| Xenon lamp (200-750 nm) in n-nonane | anti-DP & syn-DP | Negligible difference in degradation rates | Reductive Dechlorination | nih.gov |

Biotic Transformation Pathways: Microbial Degradation Studies

Biotic transformation, particularly through microbial action, represents a potential pathway for the degradation of the persistent this compound. Studies have primarily focused on anaerobic environments, such as sewage sludge, where conditions are favorable for reductive dechlorination.

While specific microbial species responsible for the degradation of this compound have not been definitively isolated and characterized, research has demonstrated that microbial consortia in anaerobic sewage sludge are capable of its transformation. nih.gov These studies provide strong evidence that anaerobic microorganisms play a role in the environmental fate of this compound. The complex nature of these microbial communities makes the identification of individual contributing species challenging, and it is likely that a combination of different anaerobic bacteria is involved in the dechlorination process.

The primary enzymatic mechanism observed in the microbial degradation of this compound is reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of monohydrodechlorinated products. nih.gov Evidence suggests that the anti-isomer is more susceptible to this anaerobic degradation than the syn-isomer. nih.gov In laboratory incubations with sewage sludge, two distinct monohydrodechlorinated products of anti-DP were observed, whereas only one was formed from syn-DP, and at a slower rate. nih.gov The specific enzymes responsible for this dechlorination in anaerobic microorganisms have not yet been identified. There is currently no available information on the enzymatic mechanisms of ring cleavage for this compound.

The efficiency of the biodegradation of this compound in environmental matrices such as soil and sediment is influenced by several factors. Its high hydrophobicity and strong adsorption to organic matter can reduce its bioavailability to microorganisms, thereby limiting the rate of degradation. researchgate.net The redox potential of the environment is also a critical factor, with anaerobic conditions being more favorable for the observed reductive dechlorination pathways. nih.gov The presence of a suitable electron-donating substrate is necessary to support the metabolic activity of the degrading microorganisms. nih.gov Furthermore, the composition and density of the microbial population will significantly impact the extent and rate of biodegradation.

Abiotic Hydrolytic and Oxidative/Reductive Transformations

In addition to photodegradation, other abiotic processes can contribute to the transformation of this compound in the environment. However, its chemical structure renders it highly resistant to certain degradation pathways.

This compound is not expected to undergo hydrolysis in the environment. nih.gov This high resistance to hydrolysis is due to the absence of functional groups that are susceptible to this type of reaction under typical environmental conditions. The carbon-chlorine bonds in its structure are stable, and there are no ester, amide, or other hydrolyzable linkages. Consequently, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Information on other abiotic oxidative and reductive transformations, outside of photodegradation, is limited. The molecule's high degree of chlorination makes it generally resistant to oxidation. Abiotic reduction may occur under specific conditions, for example, in the presence of certain reactive minerals, but this has not been extensively studied for this compound.

Oxidation by Reactive Oxygen Species (ROS)

In the environment, chlorinated organic pollutants can be oxidized by reactive oxygen species (ROS), which are chemically reactive species containing oxygen, such as the hydroxyl radical (•OH). researchgate.netresearchgate.netyoutube.com Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are an effective method for the removal and degradation of persistent organic contaminants from water. researchgate.netmorressier.com

Furthermore, parent polycyclic aromatic hydrocarbons (PAHs) can induce the generation of ROS in biological systems, leading to oxidative stress and damage to cellular components. researchgate.netnih.govresearchgate.net This process involves the metabolic activation of PAHs into reactive intermediates that can generate ROS. researchgate.net

Interactive Data Table: Major Reactive Oxygen Species (ROS) in Environmental Chemistry

| Reactive Species | Formula | Common Environmental Source | Reactivity |

| Hydroxyl Radical | •OH | Photolysis of H₂O₂, O₃; Fenton reaction | Extremely reactive, non-selective oxidant |

| Superoxide Radical | O₂⁻• | Byproduct of oxygen metabolism, photochemical reactions | Moderately reactive, can act as a reductant or oxidant |

| Singlet Oxygen | ¹O₂ | Photosensitized reactions | Highly reactive, particularly with electron-rich compounds |

| Ozone | O₃ | Atmospheric photochemical reactions | Strong oxidant, selective reactivity |

| Hydrogen Peroxide | H₂O₂ | Atmospheric reactions, biological processes | Mild oxidant, precursor to •OH |

Reduction Processes in Anoxic Environments

Under anoxic or anaerobic conditions, such as those found in sewage sludge and deep sediments, microbial reductive dehalogenation is a preferential transformation pathway for organohalides. researchgate.neterwiki.netresearchgate.net Laboratory studies simulating a wastewater treatment plant environment have provided direct evidence for the anaerobic dechlorination of Dechlorane Plus (DP) isomers. researchgate.netnih.gov

In these studies, both syn- and anti-DP isomers were observed to form monohydro-dechlorinated products after several days of incubation in sewage sludge. nih.gov The results strongly suggest that the anti-DP isomer (this compound) is more susceptible to anaerobic degradation than the syn-isomer. nih.gov A second monohydro-dechlorinated product was observed only in the anti-DP incubation medium, further supporting its higher reactivity under these conditions. nih.gov This increased susceptibility may be because the interior carbons on the cyclooctane (B165968) moiety of anti-DP are less sterically hindered by chlorine atoms compared to the syn-DP isomer. researchgate.net The dechlorinated products formed in these laboratory experiments matched those found in sediments downstream from a wastewater treatment plant, indicating that anaerobic degradation is a relevant environmental fate process. nih.gov

Interactive Data Table: Anaerobic Dechlorination Rates of Dechlorane Plus Isomers

| Isomer | Product | Formation Rate (pmol/day) |

| syn-DP | Monohydro-dechlorinated syn-DP | 0.48 ± 0.09 |

| anti-DP | Monohydro-dechlorinated anti-DP (Product 1) | 0.79 ± 0.12 |

| anti-DP | Monohydro-dechlorinated anti-DP (Product 2) | Observed |

| Data sourced from a 49-day laboratory incubation study using sewage sludge. nih.gov |

Formation Mechanisms of Chlorinated Polycyclic Hydrocarbons in the Environment

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a class of compounds that includes substances structurally related to this compound. They are not intentionally produced but are formed as byproducts of various industrial and combustion processes. wikipedia.org

Pyrosynthesis and Incomplete Combustion Pathways

The primary sources of Cl-PAHs in the environment are pyrosynthesis and other incomplete combustion processes. wikipedia.orgnih.gov These compounds are generated during the high-temperature (350–1200°C) combustion of organic materials, particularly when chlorine is present. wikipedia.orgnih.gov Major sources include municipal waste incineration, coal combustion, and the burning of polyvinyl chloride (PVC). wikipedia.orgnih.govnih.gov

Environmental analysis has confirmed that the dominant generation process for Cl-PAHs is the reaction of parent PAHs with chlorine during pyrosynthesis. wikipedia.org For example, the combustion of PVC in the presence of pyrene (B120774) has been shown to produce a series of chlorinated pyrenes, with the degree of chlorination increasing with the availability of chlorine. nih.gov Studies have identified mono-, di-, tri-, and tetra-chlorinated pyrenes in these combustion experiments, and qualitative analysis suggests the formation of even more highly chlorinated congeners like penta- and hexa-chlorinated pyrenes. nih.gov

Interactive Data Table: Chlorinated Pyrenes Formed from PVC Combustion

| Compound | Formula |

| 1-Chloropyrene | C₁₆H₉Cl |

| 1,3-Dichloropyrene | C₁₆H₈Cl₂ |

| 1,6-Dichloropyrene | C₁₆H₈Cl₂ |

| 1,8-Dichloropyrene | C₁₆H₈Cl₂ |

| 1,3,6-Trichloropyrene | C₁₆H₇Cl₃ |

| 1,3,6,8-Tetrachloropyrene | C₁₆H₆Cl₄ |

| Products identified in a model furnace experiment with Pyrene and PVC. nih.gov |

Chlorination of Precursor Polycyclic Aromatic Hydrocarbons (PAHs)

Aqueous Phase Chlorination Processes

The chlorination of water for disinfection purposes can lead to the formation of Cl-PAHs when precursor PAHs are present in the raw water. researchgate.net PAHs, which can be found in source waters at concentrations of 10²–10³ ng L⁻¹, possess an electron-rich aromatic system that is susceptible to electrophilic attack by chlorinating agents like hypochlorous acid (HOCl). researchgate.netnih.gov

Laboratory experiments have demonstrated the formation of chlorinated derivatives from various PAHs under typical water chlorination conditions. researchgate.net For example, the reaction of Benzo[a]pyrene (BaP) with sodium hypochlorite (B82951) in an aqueous solution selectively yields 6-Chloro-benzo[a]pyrene. researchgate.netresearchgate.net Similarly, fluoranthene (B47539) can be transformed into 3-chloro-fluoranthene and 1,3-dichloro-fluoranthene. researchgate.net The formation of these chlorinated byproducts is a concern as they can be more toxic than the parent PAH compounds. researchgate.net

Interactive Data Table: Products from Aqueous Chlorination of Select PAHs

| Precursor PAH | Chemical Formula | Chlorinated Product(s) |

| Benzo[a]pyrene (BaP) | C₂₀H₁₂ | 6-Chloro-benzo[a]pyrene |

| Fluoranthene (Fluo) | C₁₆H₁₀ | 3-Chloro-fluoranthene, 1,3-Dichloro-fluoranthene |

| Products formed under laboratory aqueous chlorination conditions using sodium hypochlorite. researchgate.net |

Gas-Phase Reactions with Chlorinating Agents

In the atmosphere, particularly in coastal and marine boundary layers where chlorine atom (Cl•) concentrations can be elevated, gas-phase reactions represent another pathway for Cl-PAH formation. nih.govacs.org Chlorine atoms can react with gas-phase PAHs through two primary mechanisms: addition to the aromatic ring or abstraction of a hydrogen atom. researchgate.net

Studies using atmospheric simulation chambers have measured the rate constants for the reactions of Cl atoms with several PAHs. nih.govacs.org The reaction with naphthalene, for instance, produces both 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, indicating a direct chlorination pathway. researchgate.net These reactions are significant as they contribute to the atmospheric transformation of PAHs and the formation of potentially more toxic secondary pollutants. rsc.org

Interactive Data Table: Gas-Phase Reaction Rate Constants of PAHs with Chlorine Atoms

| PAH | Chemical Formula | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Naphthalene | C₁₀H₈ | (4.22 ± 0.46) × 10⁻¹² |

| Acenaphthene | C₁₂H₁₀ | (3.01 ± 0.82) × 10⁻¹⁰ |

| Acenaphthylene | C₁₂H₈ | (4.69 ± 0.82) × 10⁻¹⁰ |

| Rate constants measured at 293 ± 2 K and atmospheric pressure. nih.gov |

Advanced Analytical Methodologies for Research on Anti Dodecachloropentacyclooctadecadiene

Extraction and Sample Preparation Techniques for Complex Environmental and Research Matrices

The initial and most critical step in the analysis of anti-dodecachloropentacyclooctadecadiene is its isolation from the sample matrix. env.go.jp The selection of an appropriate extraction technique is paramount and depends on the sample type, the analyte's physicochemical properties, and the desired level of throughput and automation. env.go.jpresearchgate.net

Solid-Phase Extraction (SPE) is a widely utilized technique for sample cleanup and concentration following initial solvent extraction. sigmaaldrich.com It offers a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. For the analysis of dodecachloropentacyclooctadecadiene, various SPE sorbents are employed to remove interfering co-extractants. Common choices include multilayer silica (B1680970) columns, Florisil (a magnesium silicate (B1173343) adsorbent), and cartridges containing materials like GCB/PSA (graphitized carbon black/primary secondary amine) or C18-bonded silica. ykcs.ac.cndoaj.orgnih.govrsc.org For instance, after microwave-assisted extraction from sludge, GCB/PSA solid-phase extraction columns have been used effectively to reduce matrix interference before instrumental analysis. ykcs.ac.cndoaj.org

In recent years, microextraction techniques have gained prominence due to their minimal solvent consumption and high enrichment factors. These methods are particularly suitable for aqueous samples.

Magnetic Solid-Phase Extraction (MSPE) : This innovative technique utilizes magnetic nanoparticles as the adsorbent, allowing for easy and rapid separation of the adsorbent from the sample solution with an external magnet. nih.govcabidigitallibrary.org A method for analyzing dechloranes in environmental water employed custom-synthesized Fe3O4@TpBD (covalent organic framework) as an adsorbent, demonstrating high efficiency and sensitivity when coupled with gas chromatography-mass spectrometry. nih.gov

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) : This method involves the rapid injection of a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., acetonitrile) into an aqueous sample. rsc.org The mixture is ultrasonicated to form a cloudy solution, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. This technique has been successfully applied to determine Dechlorane Plus compounds in various water samples with limits of quantitation in the sub-ng L⁻¹ range. rsc.org

Table 1: Performance of Microextraction Techniques for Dodecachloropentacyclooctadecadiene Analysis in Water

| Technique | Adsorbent/Solvent | Matrix | Recovery (%) | Limit of Detection (LOD) (ng/L) | Reference |

|---|---|---|---|---|---|

| Magnetic Solid-Phase Extraction (MSPE) | Fe3O4@TpBD | Environmental Water | 77.8 - 113.3 | 0.18 - 0.27 | nih.gov |

| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | Carbon Tetrachloride / Acetonitrile | Aqueous Samples | 75 - 92 | 0.08 - 0.3 (LOQ) | rsc.org |

For solid and semi-solid samples, more exhaustive extraction techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are often required. These methods use elevated temperatures and pressures to enhance extraction efficiency, reduce solvent volume, and shorten extraction times compared to traditional methods like Soxhlet extraction. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses solvents at high pressure and temperature to maintain their liquid state, which decreases solvent viscosity and increases analyte solubility, leading to rapid and efficient extraction. mdpi.commcmaster.ca A common solvent mixture for extracting dodecachloropentacyclooctadecadiene from samples is acetone:hexane (1:1, v/v). mcmaster.ca A selective PLE (SPLE) method has been developed for sediments and soils using Mg–Al layered double oxides as in-cell sorbents for simultaneous extraction and cleanup, achieving recoveries between 90.3% and 99.8%. rsc.org

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvents and sample, accelerating the extraction process. ykcs.ac.cnresearchgate.netnih.gov An established MAE method for analyzing Dechlorane Plus compounds in complex sludge matrices uses an acetone-n-hexane (1:1, V/V) mixture. ykcs.ac.cndoaj.org This approach, combined with online purification, has demonstrated high average recoveries (ranging from 79.8% to 106.1% depending on the concentration) and low detection limits (0.017−0.040 ng/g). ykcs.ac.cndoaj.org

Table 2: Comparison of Advanced Extraction Methods for Solid Matrices

| Technique | Matrix | Solvent | Key Parameters | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | General | Acetone:Hexane (1:1) | Elevated Temp & Pressure | Not Specified | mcmaster.ca |

| Selective PLE (SPLE) | Sediment, Soil | Not Specified | Mg–Al-LDOs as sorbent | 90.3 - 99.8 | rsc.org |

| Microwave-Assisted Extraction (MAE) | Sludge | Acetone:n-Hexane (1:1) | Online purification | 79.8 - 106.1 | ykcs.ac.cndoaj.org |

Chromatographic Separation Techniques for Dodecachloropentacyclooctadecadiene Isomers

Following extraction and cleanup, the instrumental analysis is performed to separate, identify, and quantify the dodecachloropentacyclooctadecadiene isomers. The commercial Dechlorane Plus mixture consists of two primary stereoisomers, syn-dodecachloropentacyclooctadecadiene (B173710) and this compound, making their chromatographic resolution a key analytical goal. nih.gov

Gas chromatography is the most common and powerful technique for the analysis of highly chlorinated compounds like dodecachloropentacyclooctadecadiene due to their volatility and thermal stability. ykcs.ac.cnnih.gov High-resolution capillary columns are essential for separating the target isomers from other related compounds and matrix components. nih.govresearchgate.net

The GC is typically coupled with a highly sensitive and selective mass spectrometer (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) : For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode is often used. ykcs.ac.cndoaj.org

Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) : This is a particularly sensitive detection method for highly chlorinated compounds. It provides excellent signal-to-noise ratios and is frequently used for trace-level quantification of Dechlorane Plus isomers in environmental samples. nih.govrsc.orgrsc.org

High-Resolution Mass Spectrometry (GC-HRMS) : This technique provides very accurate mass measurements, which aids in the definitive identification of the compounds and reduces potential interferences. nih.gov

While GC is the predominant analytical technique, High-Performance Liquid Chromatography (HPLC) can play a significant role, particularly in the sample preparation stage. nih.gov Although dodecachloropentacyclooctadecadiene is thermally stable enough for GC analysis, HPLC can be used for non-destructive cleanup of sample extracts prior to GC-MS analysis. nih.gov For example, preparative HPLC equipped with a pyrenyl(ethyl) column has been used to clean up extracts of fish and vegetable oils, effectively separating the dechlorane compounds from lipidic interferences. nih.gov

The separation of the syn and anti isomers of dodecachloropentacyclooctadecadiene is crucial for studying their environmental fate and transport, as their ratios can change from the original commercial mixture. nih.gov This separation is typically achieved using high-resolution capillary GC columns. nih.gov

Commonly used columns include the TG-5SILMS (30 m × 0.25 mm × 0.25 µm), a low-bleed 5% phenyl methylpolysiloxane phase, which has been shown to effectively separate dechlorane isomers. nih.gov Other similar non-polar or semi-polar columns, such as DB-1MS, are also utilized. researchgate.net The choice of column, along with the optimization of the GC oven temperature program, is critical to achieving baseline resolution of the syn and anti isomers, enabling their accurate individual quantification. nih.gov Further advancements in chromatography, such as the development of core-shell particles and monolithic columns, continue to improve separation efficiency and analysis speed for complex environmental contaminants. numberanalytics.com

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), has become the cornerstone for the analysis of this compound. The most common ionization technique for this and other chlorinated flame retardants is electron capture negative ionization (ECNI), which offers high sensitivity for electrophilic compounds like polychlorinated molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) provides the capability to determine the elemental composition of ions with high accuracy, which is invaluable for the confident identification of this compound in complex environmental samples. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has been successfully applied for the determination of this compound in various food matrices. cngb.org

Tandem mass spectrometry (MS/MS) further enhances selectivity and reduces chemical noise by monitoring specific fragmentation transitions from a precursor ion to a product ion. For this compound, GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool. While specific precursor-to-product ion transitions for this compound under GC-NCI-MS/MS conditions are not widely published, a common approach for related Dechlorane compounds involves monitoring the transition from the molecular ion cluster to a specific fragment ion. For instance, in the analysis of Dechlorane Plus isomers, the transition of the precursor ion at m/z 654 to the product ion at m/z 35 has been utilized for quantification in biota and environmental samples. researchgate.net The selection of monitoring ions for chlorinated dechlorane compounds is also dependent on the ion source temperature, which can influence the fragmentation pattern. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Dechlorane Plus Isomers

| Parameter | Setting | Reference |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) | nih.gov |

| Precursor Ion (m/z) | 654 | researchgate.net |

| Product Ion (m/z) | 35 | researchgate.net |

| Collision Gas | Argon | General Practice |

| Collision Energy | Optimized for specific instrument | General Practice |

This table provides an example based on related compounds; specific parameters for this compound may vary.

Isotope Ratio Mass Spectrometry for Mechanistic and Source Apportionment Studies